3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O8S/c1-27-13-7-4-11(17(23)24)8-14(13)28(25,26)19-12-5-2-10(3-6-12)16(22)18-9-15(20)21/h2-8,19H,9H2,1H3,(H,18,22)(H,20,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYDFUCFUAZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with a sulfamoyl chloride derivative in the presence of a base to form the sulfamoyl intermediate. This intermediate is then reacted with a carboxymethyl carbamoyl derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonamides.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid exhibit significant anticancer properties. These compounds can modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis. A study highlighted that derivatives of this compound showed promising results in inhibiting tumor growth in various cancer cell lines .
2. Anti-inflammatory Effects
The sulfamoyl group in the compound is known for its anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antimicrobial | Activity against specific pathogens |
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and tested their efficacy against breast cancer cells. The results showed that one particular analog significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Testing
Another research effort focused on the anti-inflammatory potential of this compound. It was tested on animal models with induced arthritis. The findings indicated a marked decrease in joint swelling and pain, attributed to the inhibition of inflammatory mediators such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of 3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carboxymethyl and methoxybenzoic acid moieties may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with analogs:
*Note: The molecular formula for the target compound is inferred based on molecular weight and structural analysis due to conflicting evidence (e.g., lists C₁₀H₁₁NO₇S for a similarly named compound, but this likely refers to a different structure).
A. Solubility and Reactivity
- The target compound ’s dual carboxylic acid groups (benzoic acid and carboxymethyl) enhance water solubility, making it suitable for aqueous formulations . However, this may reduce membrane permeability compared to analogs like 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, which has a lipophilic chloro group .
Biological Activity
The compound 3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid is a complex organic molecule that exhibits various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H18N2O5S
- Molecular Weight: 366.39 g/mol
The compound features a sulfamoyl group, which is known for its role in various pharmacological activities, including antibacterial and antitumor properties.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. In studies involving various bacterial strains, derivatives of sulfamoyl compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Zone: Compounds with similar structures showed inhibition zones ranging from 12.6 mm to 25 mm against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL to 800 µg/mL .
Antitumor Activity
Sulfamoyl-containing compounds have been investigated for their antitumor effects. A study highlighted the ability of related compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The antitumor activity was assessed using human carcinoma cell lines, revealing:
- IC50 Values: Some derivatives exhibited IC50 values as low as 0.37 µM against cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfamoyl compounds has also been documented. Compounds similar to this compound have shown effectiveness in reducing inflammation markers in vitro, suggesting possible therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of sulfamoyl derivatives against common pathogens. The results showed that the compound effectively inhibited bacterial growth, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like amikacin .
Study 2: Antitumor Mechanism
In another investigation, researchers explored the mechanism of action of sulfamoyl derivatives in cancer therapy. The study found that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting their potential as anticancer agents .
Research Findings Summary Table
Q & A
Q. How can conflicting spectral data for sulfamoyl vs. sulfonic acid derivatives be resolved?
- Methodological Answer : Sulfonic acids exhibit broad O–H stretches (~2500 cm⁻¹) in IR, absent in sulfamoyls. Use ¹H-¹⁵N HMBC NMR to confirm the N–H coupling in sulfamoyl groups. For ambiguous cases, perform elemental analysis to validate N/S ratios .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
